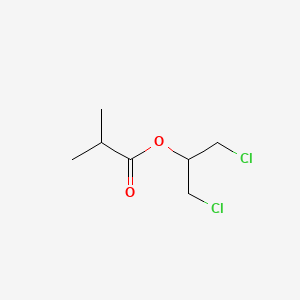![molecular formula C14H8FN3 B14402296 10-Fluoro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-33-6](/img/structure/B14402296.png)
10-Fluoro-7H-pyrimido[5,4-c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluoro-7H-pyrimido[5,4-c]carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazoles are known for their interesting photophysical and electronic properties, making them valuable in various scientific and industrial applications . The addition of a fluorine atom to the pyrimido[5,4-c]carbazole structure enhances its chemical properties, making it a compound of interest in research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7H-pyrimido[5,4-c]carbazole can be achieved through various synthetic routes. One common method involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
10-Fluoro-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction may produce reduced carbazole compounds.
Wissenschaftliche Forschungsanwendungen
10-Fluoro-7H-pyrimido[5,4-c]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 10-Fluoro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity to target molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
10-Fluoro-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:
7H-Pyrimido[5,4-c]carbazole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
10-Chloro-7H-pyrimido[5,4-c]carbazole: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
10-Bromo-7H-pyrimido[5,4-c]carbazole:
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.
Eigenschaften
CAS-Nummer |
88368-33-6 |
|---|---|
Molekularformel |
C14H8FN3 |
Molekulargewicht |
237.23 g/mol |
IUPAC-Name |
10-fluoro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8FN3/c15-9-2-4-11-10(5-9)13-12(18-11)3-1-8-6-16-7-17-14(8)13/h1-7,18H |
InChI-Schlüssel |
BIAPHIQJLVAGRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=CC4=CN=CN=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


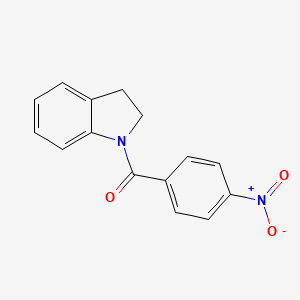
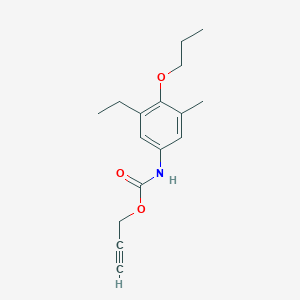
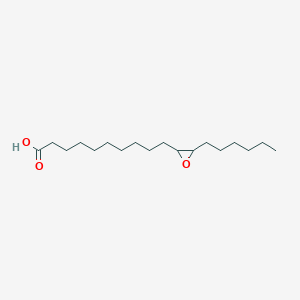
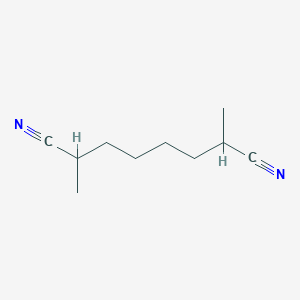


![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)



![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
